molecular formula C7H10N4 B13614055 5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

5-(1h-1,2,4-Triazol-1-yl)pentanenitrile

Cat. No.: B13614055
M. Wt: 150.18 g/mol
InChI Key: VNJZVMSAJLEQER-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: is an organic compound that features a triazole ring attached to a pentanenitrile chain. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile typically involves the reaction of 1H-1,2,4-triazole with a suitable pentanenitrile precursor. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .

Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents. Triazole-containing drugs are widely used in the treatment of infections and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
  • 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
  • 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole

Comparison: Compared to these similar compounds, 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is unique due to its pentanenitrile chain, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pentanenitrile

InChI

InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2

InChI Key

VNJZVMSAJLEQER-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CCCCC#N

Origin of Product

United States

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